molecular formula C20H19NO3 B14977953 4-phenyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-phenyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14977953
M. Wt: 321.4 g/mol
InChI Key: XCWNHTDKYREXDJ-UHFFFAOYSA-N
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Description

4-PHENYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylcoumarin with propylamine in the presence of a suitable catalyst can lead to the formation of the desired oxazinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and propyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-PHENYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-PHENYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-PHENYL-2H-CHROMEN-2-ONE: A simpler chromenone derivative with known biological activities.

    9-PROPYL-2H-CHROMEN-2-ONE: Another related compound with a different substitution pattern.

Uniqueness

4-PHENYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

4-phenyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H19NO3/c1-2-10-21-12-17-18(23-13-21)9-8-15-16(11-19(22)24-20(15)17)14-6-4-3-5-7-14/h3-9,11H,2,10,12-13H2,1H3

InChI Key

XCWNHTDKYREXDJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC1

Origin of Product

United States

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